4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Description
4-(2-Methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-methylpropyl (isobutyl) group at position 4, a pyridin-4-yl moiety at position 5, and a thiol (-SH) group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antimicrobial, anticancer, and antiviral properties.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-3-5-12-6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDWWFJZRSOFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with pyridine-4-carboxaldehyde to form an intermediate hydrazone, which is then cyclized with thiocarbonyl compounds to yield the desired triazole-thiol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The compound has been studied for its efficacy against various fungal pathogens, showing promising results in inhibiting growth and proliferation. For instance, studies have demonstrated that triazole compounds can disrupt fungal cell membrane integrity, leading to cell death.
Anticancer Properties
Triazoles have been found to possess anticancer activity by targeting specific pathways involved in tumor growth and metastasis. The compound has been evaluated for its ability to inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notable studies have reported its effectiveness against breast and lung cancer cells.
Inhibition of Enzymatic Activity
The compound is also recognized for its ability to inhibit certain enzymes critical in disease processes. For example, it has shown potential as an inhibitor of carbonic anhydrase and other enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.
Fungicides
The application of triazole derivatives as fungicides is well-documented. This compound has been tested for its effectiveness in controlling plant pathogens, particularly those affecting crops such as wheat and corn. Its mode of action typically involves disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Growth Regulators
In addition to fungicidal properties, there is emerging evidence that triazoles can act as growth regulators in plants. They may influence plant growth by modulating hormonal pathways or stress responses, thus enhancing crop yield under adverse conditions.
Corrosion Inhibitors
The thiol group in the compound enhances its potential as a corrosion inhibitor for metals. Research has shown that triazole-based compounds can form protective films on metal surfaces, preventing oxidation and corrosion in various environments.
Polymer Chemistry
In polymer science, derivatives of triazoles are being explored as additives to improve the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can enhance performance characteristics such as tensile strength and resistance to degradation.
Case Studies
Mechanism of Action
The mechanism by which 4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring and thiol group are key functional groups that interact with biological targets, often through hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Triazole Derivatives and Their Activities
Key Observations:
- Antitubercular Activity : Compound 13 (MIC₉₀ = 3.99 μM) outperforms other hydrazone-tethered triazoles (MIC: 7–125 μM) due to reduced steric hindrance from the absence of a benzene ring on the pyrrole unit .
- Antimicrobial Activity: Derivatives like KA3 and KA4 with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring exhibit enhanced activity (MIC: 12.5 μg/mL) compared to electron-donating groups .
- Anticancer Activity : Metal complexes of triazole Schiff bases (e.g., with thiophene/furan) show moderate to significant inhibition (50–70%) against MCF-7 and Hep-G2 cell lines .
Impact of Substituent Position and Type
- Pyridine Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl (e.g., 7A in ) alters binding affinity. Pyridin-4-yl’s planar geometry may enhance interactions with bacterial enzymes .
- Alkyl vs.
- Thiol vs. Thione : The thiol form (target compound) is less stable than thione tautomers but more reactive in forming disulfide bonds, crucial for enzyme inhibition .
Pharmacokinetic and Drug-Likeness Profiles
- Electron-Withdrawing Groups: Derivatives with -Cl or -NO₂ substituents (e.g., KA3) exhibit improved metabolic stability due to reduced cytochrome P450 interactions .
Biological Activity
4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.36 g/mol. The compound features a triazole ring with a pyridine substituent and a thiol group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In one study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols, it was found that compounds similar to this compound showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity Results
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-Methylpropyl derivative | 31.25 - 62.5 | E. coli |
| 4-Methylpropyl derivative | 31.25 - 62.5 | S. aureus |
| 4-Methylpropyl derivative | 62.5 - 125 | P. aeruginosa |
| 4-Methylpropyl derivative | 31.25 | Candida albicans |
The minimum inhibitory concentration (MIC) values indicate that these compounds possess potent antimicrobial activity at relatively low concentrations .
Anticancer Potential
The anticancer properties of triazole derivatives have been explored extensively. Research indicates that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, compounds similar to the target compound were tested against human melanoma and breast cancer cell lines.
In a study assessing the effects on human triple-negative breast cancer cells, it was found that specific triazole derivatives inhibited cell proliferation and migration effectively:
Table 2: Anticancer Activity Results
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| N'-(dimethylamino) derivative | 10 | Triple-negative breast cancer |
| Hydrazone derivative | 15 | Human melanoma |
These results suggest that modifications to the triazole structure can enhance anticancer activity .
Structure-Biological Activity Relationship
The relationship between the chemical structure of triazole derivatives and their biological activity has been a focal point in recent research. Variations in substituents on the sulfur atom or the pyridine ring can significantly influence both antimicrobial and anticancer activities.
Key Findings:
Q & A
Q. What are the optimal synthetic routes for 4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with hydrazine-carbothioamide intermediates. For example:
Formation of the triazole core : React 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under basic conditions (e.g., NaOH in methanol) to form the triazole ring .
Alkylation : Introduce the 2-methylpropyl group using alkyl halides (e.g., isobutyl bromide) in methanol with NaOH as a base. Optimal conditions require stoichiometric control (1:1 molar ratio of triazole to alkyl halide) and reaction times of 4–6 hours at 60–80°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield improvements (70–85%) are achieved by controlling temperature and solvent polarity .
Q. Key Characterization Tools :
- ¹H-NMR (for substituent positioning), LC-MS (molecular ion confirmation), and elemental analysis (C, H, N, S validation) .
Q. How are structural ambiguities resolved in derivatives of this triazole-thiol compound?
Methodological Answer: Ambiguities in alkylation sites or tautomeric forms are addressed via:
- X-ray crystallography : To confirm the 1,2,4-triazole ring substitution pattern and sulfur positioning .
- IR spectroscopy : Differentiate thiol (-SH, ~2550 cm⁻¹) vs. thione (C=S, ~1250 cm⁻¹) forms .
- ²D NMR (e.g., HSQC, HMBC): Resolve overlapping signals in crowded aromatic regions, particularly for pyridinyl and triazole protons .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes, receptors). Focus on hydrogen bonding (pyridinyl N, triazole NH) and hydrophobic interactions (2-methylpropyl group). Validate docking poses with known inhibitors (e.g., triazole-based antifungals) .
- ADME analysis : Employ SwissADME to predict pharmacokinetics. Key parameters include:
- Lipophilicity (LogP) : ~2.5 (moderate permeability).
- Water solubility : -3.5 (LogS, poor solubility; requires formulation optimization).
- CYP450 inhibition risk : Moderate (prioritize in vitro assays for validation) .
Q. How do structural modifications (e.g., S-alkylation, Mannich bases) affect bioactivity?
Methodological Answer:
- S-alkylation : Replacing the thiol (-SH) with sulfanylalkyl groups (e.g., -SCH₂COOH) enhances water solubility and modulates enzyme inhibition. For example:
- Mannich bases : Introducing aminomethyl groups via formaldehyde and secondary amines increases bioavailability. Example protocol:
- React triazole-thiol (1 mmol) with formaldehyde (1.2 mmol) and morpholine (1 mmol) in ethanol (reflux, 6 hours). Isolate via precipitation (yield: 65–75%) .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme assays) may arise from:
- Purity issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, pH in antimicrobial tests) .
- Structural analogs : Compare data with closely related derivatives (e.g., 4-phenyl vs. 4-pyridinyl substitutions) to identify SAR trends .
Q. What quantum chemical methods are used to model the electronic properties of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d,p) basis set to compute:
- HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic attack at sulfur).
- Electrostatic potential maps : Identify electron-rich regions (pyridinyl N, triazole ring) for interaction studies .
- NMR chemical shift prediction : GIAO method correlates theoretical and experimental shifts (δH ± 0.3 ppm accuracy) .
Q. How is the compound’s stability under physiological conditions assessed?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS.
- Key finding : Stable at pH 7.4 (<5% degradation), but hydrolyzes at pH <3 (thiol oxidation observed) .
- Light/thermal stability : Store samples at 4°C (dark) vs. 25°C (light exposure). Use DSC/TGA to assess decomposition temperatures (>200°C typical) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
